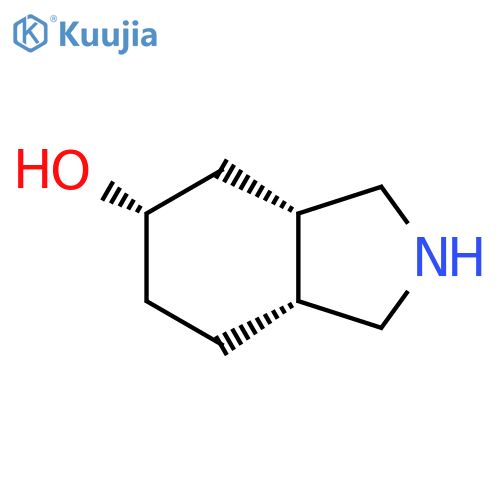

Cas no 52865-09-5 ((3aR,5R,7aS)-octahydro-1H-isoindol-5-ol)

52865-09-5 structure

商品名:(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol

CAS番号:52865-09-5

MF:C8H15NO

メガワット:141.210802316666

MDL:MFCD30011412

CID:4821147

(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol 化学的及び物理的性質

名前と識別子

-

- (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol

- (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol

-

- MDL: MFCD30011412

- インチ: 1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8-/m0/s1

- InChIKey: DPOLLBMYIRHSRA-RNJXMRFFSA-N

- ほほえんだ: O[C@H]1CC[C@H]2CNC[C@H]2C1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 32.299

(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-269174-1.0g |

(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol |

52865-09-5 | 1.0g |

$0.0 | 2023-02-28 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255181-1g |

rel-(3aR,5R,7aS)-2,3,3a,4,5,6,7,7a-Octahydro-1H-isoindol-5-ol |

52865-09-5 | 97% | 1g |

¥3939.00 | 2024-05-10 | |

| Chemenu | CM521693-1g |

(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol |

52865-09-5 | 97% | 1g |

$473 | 2024-07-15 | |

| Alichem | A199010780-1g |

(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol |

52865-09-5 | 97% | 1g |

$509.04 | 2023-09-01 | |

| Enamine | EN300-269174-1g |

(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol |

52865-09-5 | 1g |

$0.0 | 2023-09-11 |

(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

52865-09-5 ((3aR,5R,7aS)-octahydro-1H-isoindol-5-ol) 関連製品

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬